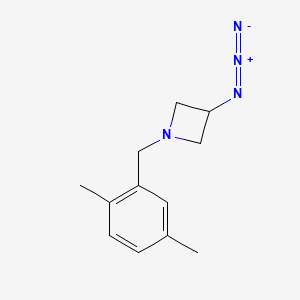

3-Azido-1-(2,5-dimethylbenzyl)azetidine

Description

3-Azido-1-(2,5-dimethylbenzyl)azetidine is a strained four-membered azaheterocyclic compound featuring an azetidine core substituted at the 3-position with an azido (-N₃) group and at the 1-position with a 2,5-dimethylbenzyl moiety. The 2,5-dimethylbenzyl substituent introduces steric bulk and aromaticity, influencing both molecular conformation and intermolecular interactions, as evidenced by crystallographic studies of related compounds .

Properties

IUPAC Name |

3-azido-1-[(2,5-dimethylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-3-4-10(2)11(5-9)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPGHCBUMUKEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Scientific Research Applications

Materials Science Applications

Cross-Linking Agents

In materials science, azides are utilized as cross-linkers due to their ability to form stable covalent bonds upon thermal or photochemical activation. 3-Azido-1-(2,5-dimethylbenzyl)azetidine could serve as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymeric materials . The incorporation of azide groups into polymer matrices has been shown to improve durability and performance under various conditions.

Synthesis of Functional Materials

The compound can also be used in the synthesis of functional materials such as hydrogels or nanocomposites. The azide moiety can facilitate the formation of networks that exhibit desirable properties such as biocompatibility and controlled release capabilities . These materials have applications in drug delivery systems and tissue engineering.

Synthetic Organic Chemistry Applications

Building Block for Synthesis

3-Azido-1-(2,5-dimethylbenzyl)azetidine can act as a versatile building block in synthetic organic chemistry. Its structure allows for various transformations, including nucleophilic substitutions and cycloadditions . The strain associated with the azetidine ring makes it an excellent candidate for reactions that yield highly substituted acyclic amines or expanded ring systems.

Peptidomimetics and Ligands

The compound's functional groups can be exploited in the design of peptidomimetics—molecules that mimic the structure and function of peptides. This is particularly valuable in drug design where modifications can lead to improved bioavailability and specificity . Additionally, azetidines have shown promise as ligands in catalytic processes, enhancing reaction efficiencies across multiple synthetic pathways.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 3-Position

The 3-azido group distinguishes this compound from other 3-substituted azetidines. Key comparisons include:

Structural and Spectral Features

- Crystallography: The 2,5-dimethylbenzyl group in related spiro compounds adopts a dihedral angle of 42.08° with the azetidine ring, stabilizing the conformation via C-H···O hydrogen bonds . This contrasts with planar benzothiazepinones (), where aromatic stacking dominates.

- Spectral Data :

- IR : The azido group exhibits a characteristic stretch near ~2100 cm⁻¹, absent in 3-alkoxy or 3-halo analogs.

- NMR : The 3-azido substituent deshields adjacent protons, shifting azetidine ring protons upfield compared to azetidin-2-ones (δ 2.24–2.37 ppm for CH₃ in vs. δ 3.5–4.0 ppm for azetidine protons).

Reactivity and Stability

- Thermal Stability : 3-Azidoazetidines are prone to decomposition under heat or light due to the labile N₃ group, whereas 3-alkoxy derivatives exhibit greater stability .

- Chemical Reactivity : The azido group enables click chemistry applications (e.g., Cu-catalyzed cycloadditions), unlike 3-halo or 3-aryloxy analogs, which undergo SN2 reactions or hydrolysis .

Preparation Methods

General Synthetic Strategies for Azetidines

Azetidines are commonly synthesized via:

- Ring contraction methods from larger nitrogen heterocycles (e.g., pyrrolidines) involving nucleophilic substitution and cyclization steps.

- Cyclization of amino alcohols or haloalkyl amines , often using intramolecular nucleophilic substitution (SN2) to form the azetidine ring.

- Photochemical radical cyclization of ynamides, a modern approach allowing functionalized azetidines with high stereocontrol.

These methods provide the azetidine core, which can be further functionalized by introducing azido groups and benzyl substituents.

Introduction of the Azido Group at C-3 Position

The azido group (-N3) is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., bromide) with sodium azide:

- For example, 3-bromo-1-propanol can be converted to 3-azido-1-propanol by refluxing with sodium azide in acetone/water, yielding the azido alcohol intermediate.

- This azido functionality can then be incorporated into the azetidine ring system by cyclization or substitution reactions.

This nucleophilic substitution is a high-yielding, reliable method to introduce azido groups at the desired position.

N-Substitution with 2,5-Dimethylbenzyl Group

The N-substitution of azetidines with benzyl groups such as 2,5-dimethylbenzyl is typically achieved by:

- N-alkylation of the azetidine nitrogen with the corresponding benzyl halide (e.g., 2,5-dimethylbenzyl bromide or chloride) under basic conditions.

- This reaction proceeds via nucleophilic substitution at the benzyl halide by the azetidine nitrogen anion or free amine.

The choice of base, solvent, and temperature is critical to optimize yield and minimize side reactions.

Specific Synthetic Route for 3-Azido-1-(2,5-dimethylbenzyl)azetidine

A plausible and documented synthetic route combining the above elements is as follows:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Preparation of 3-bromoazetidine intermediate | Starting from azetidine or azetidin-3-ol, bromination at C-3 position | Use of phosphorus tribromide (PBr3) or similar brominating agent | Moderate to high | Provides a good leaving group for azide substitution |

| 2. Azide substitution | Treatment of 3-bromoazetidine with sodium azide in acetone/water reflux | Reflux overnight | ~70-80% | Nucleophilic substitution to introduce azido group |

| 3. N-alkylation with 2,5-dimethylbenzyl bromide | Reaction of 3-azidoazetidine with 2,5-dimethylbenzyl bromide in presence of base (e.g., K2CO3) | Room temperature to mild heating | 60-85% | Selective N-alkylation on azetidine nitrogen |

This sequence is supported by analogous procedures reported for azido- and benzyl-substituted azetidines.

Alternative Methods and Innovations

- Photochemical radical cyclization of ynamides has been reported to efficiently yield azetidines with various substituents, including azido groups, under copper photoredox catalysis. This method tolerates functional groups such as esters and protected alcohols, offering a route to chiral azetidines.

- Ring contraction strategies from N-sulfonylpyrrolidinones under basic conditions have been used to generate azetidines, which can then be functionalized further.

- Use of protecting groups such as silyl ethers during synthesis ensures selective functionalization and facilitates purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution of 3-bromoazetidine with NaN3 | 3-bromoazetidine, NaN3 | SN2 azide substitution | High yield, straightforward | Requires brominated intermediate |

| N-alkylation with 2,5-dimethylbenzyl halide | 3-azidoazetidine, 2,5-dimethylbenzyl bromide, base | N-alkylation | Selective N-substitution | Possible side reactions if conditions not controlled |

| Photochemical radical cyclization of ynamides | Ynamides, Cu catalyst, light | Radical cyclization | Mild conditions, stereocontrol | Requires specialized setup |

| Ring contraction of pyrrolidinones | α-bromo-N-sulfonylpyrrolidinones, base | Ring contraction SN2 | Versatile, good yields | Multi-step, needs sulfonyl protection |

Research Findings and Optimization Notes

- Reaction yields for azide substitution are generally in the range of 70-80%, with purity confirmed by NMR and IR spectroscopy (azide stretch ~2100 cm^-1).

- N-alkylation yields vary depending on base and solvent; potassium carbonate in acetonitrile or DMF at mild temperatures is preferred to avoid over-alkylation.

- Purification is typically achieved via column chromatography or crystallization.

- Stereochemical purity can be improved by recrystallization or chiral resolution if chiral centers are present.

- Safety considerations include handling azides with care due to potential explosiveness and the use of dry, inert atmospheres for sensitive steps.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Azido-1-(2,5-dimethylbenzyl)azetidine, and what factors critically influence reaction yields?

- Methodological Answer : The synthesis typically involves introducing the azide group to a pre-functionalized azetidine scaffold. Key steps include:

- Nitrogen transfer : Tert-butyl nitrite-mediated reactions can efficiently install azides at room temperature, minimizing side reactions .

- Substituent compatibility : The 2,5-dimethylbenzyl group requires controlled benzylation conditions (e.g., SN2 reactions) to avoid steric hindrance.

- Safety protocols : Azide handling demands inert atmospheres and avoidance of metal catalysts to prevent explosive side reactions .

- Critical Parameters : Temperature (<50°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of azide precursors (e.g., NaN₃ vs. TMS-azide) significantly impact yields.

Q. How can researchers rigorously characterize the structural integrity and purity of 3-Azido-1-(2,5-dimethylbenzyl)azetidine?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm stereochemistry and substituent placement.

- Chromatography : Use HPLC or GC-MS (with non-polar columns) to detect impurities at <0.5% thresholds, as per pharmacopeial standards .

- FT-IR : Validate the azide stretch (2100–2150 cm⁻¹) and absence of residual amine groups.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Thermal stability : Store at –20°C in amber vials to prevent azide decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

- Light sensitivity : The 2,5-dimethylbenzyl group may undergo photolytic cleavage; use UV-blocking containers.

- Moisture control : Azides hydrolyze in acidic/alkaline conditions; store in anhydrous solvents (e.g., dry DCM) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of 3-Azido-1-(2,5-dimethylbenzyl)azetidine under continuous-flow conditions?

- Methodological Answer :

- Flow chemistry advantages : Mitigate azide explosion risks via precise temperature/residence time control. Use microreactors to enhance mixing and heat transfer .

- DoE parameters : Vary flow rate (0.1–1.0 mL/min), temperature (20–60°C), and reagent stoichiometry. Apply response surface modeling to identify optimal yield (>85%) and purity (>98%) conditions .

- Validation : Compare batch vs. flow outcomes using ANOVA to quantify reproducibility improvements.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic effects : Investigate restricted rotation of the 2,5-dimethylbenzyl group using variable-temperature NMR (–40°C to 80°C) to assess conformational locking.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate coupling constants and compare with experimental data .

- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments and assign ambiguous peaks.

Q. What strategies enable the use of 3-Azido-1-(2,5-dimethylbenzyl)azetidine in click chemistry without competing side reactions?

- Methodological Answer :

- Catalyst selection : Prioritize Cu(I)-stabilizing ligands (e.g., TBTA) to accelerate azide-alkyne cycloadditions while suppressing Cu-induced azide decomposition .

- Solvent optimization : Use tert-butanol/water mixtures to enhance reaction rates and reduce byproduct formation.

- In situ monitoring : Employ real-time IR or Raman spectroscopy to track azide consumption and adjust stoichiometry dynamically .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd, Ru) to identify potential coordination sites on the azetidine ring.

- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic regions, guiding functionalization strategies .

- Kinetic modeling : Use Arrhenius plots derived from DFT transition-state energies to estimate activation barriers for azide transfer reactions.

Safety and Compliance

Q. What protocols ensure safe large-scale synthesis of azide-containing compounds like 3-Azido-1-(2,5-dimethylbenzyl)azetidine?

- Methodological Answer :

- Small-batch processing : Limit reaction scales to <10 g and use blast shields in case of detonation .

- Waste treatment : Quench residual azides with NaNO₂/HCl to form non-explosive intermediates before disposal.

- Emergency planning : Establish protocols for spill containment (e.g., sand buckets) and train personnel in azide-specific first aid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.